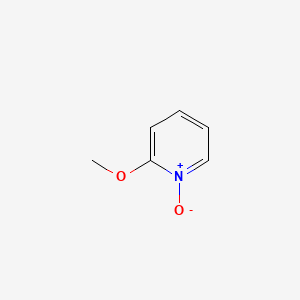Pyridine, 2-methoxy-, 1-oxide
CAS No.: 20773-98-2
Cat. No.: VC3823227
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20773-98-2 |
|---|---|
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 2-methoxy-1-oxidopyridin-1-ium |
| Standard InChI | InChI=1S/C6H7NO2/c1-9-6-4-2-3-5-7(6)8/h2-5H,1H3 |
| Standard InChI Key | NYWWLAGHUMTSBB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=[N+]1[O-] |
| Canonical SMILES | COC1=CC=CC=[N+]1[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecular structure of pyridine, 2-methoxy-, 1-oxide consists of a six-membered aromatic ring with a nitrogen atom at position 1, oxidized to an N-oxide, and a methoxy group (-OCH₃) at position 2. The N-oxide group introduces a dipole moment, polarizing the ring and increasing its susceptibility to electrophilic attack at the 4-position. The methoxy group, an electron-donating substituent, stabilizes the ring through resonance, directing further substitutions to the para and ortho positions relative to itself .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 20773-98-2 | |
| Molecular Formula | C₆H₇NO₂ | |
| Molecular Weight | 125.13 g/mol | |
| IUPAC Name | 2-methoxy-1-oxidopyridin-1-ium | |
| SMILES | COC1=CC=CC=[N+]1[O-] |
Physical Properties
Synthesis and Preparation
Oxidation of 2-Methoxypyridine
The most common synthesis route involves the oxidation of 2-methoxypyridine (CAS No. 1628-89-3) using hydrogen peroxide (H₂O₂) in acetic acid under reflux conditions. A representative procedure from the literature describes the reaction of 5 g (45.87 mmol) of 2-methoxypyridine with 4.2 mL of 30% H₂O₂ in 25 mL acetic acid under argon. After 24 hours of reflux, the volatile components are removed in vacuo to yield the N-oxide as a yellow liquid with an 88% yield .
Alternative Oxidizing Agents
Peracids such as meta-chloroperbenzoic acid (mCPBA) and methylrhenium trioxide (MeReO₃) have also been employed for N-oxidation, offering milder conditions and higher selectivity. For instance, MeReO₃ catalyzes the oxidation of 4-methoxypyridine at ambient temperature in dichloromethane, suggesting potential applicability to the 2-methoxy analog .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of pyridine N-oxides typically exhibit downfield shifts for protons adjacent to the N-oxide group. For 2-methoxypyridine N-oxide, the H-3 and H-5 protons are expected to resonate between δ 8.0–8.5 ppm due to deshielding by the electron-withdrawing N-oxide. The methoxy group’s protons appear as a singlet near δ 3.9 ppm, while the H-4 and H-6 protons show coupling patterns indicative of aromatic substitution .
Infrared (IR) Spectroscopy
The N-O stretching vibration in pyridine N-oxides produces a strong absorption band in the range of 1250–1350 cm⁻¹. The methoxy group’s C-O stretch appears near 1050–1150 cm⁻¹, providing further confirmation of the substituent’s presence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume